Cas no 663171-12-8 (2-Bromo-1-ethyl-1H-imidazole)

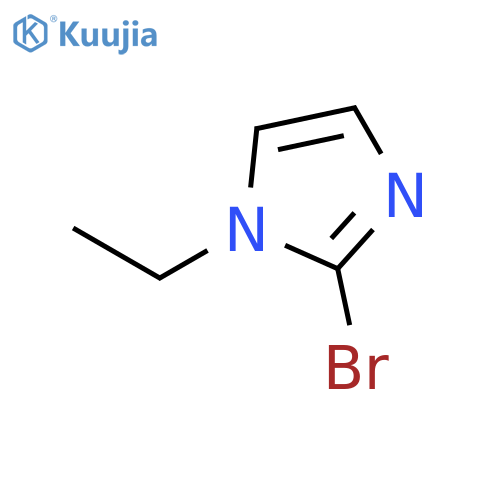

2-Bromo-1-ethyl-1H-imidazole structure

商品名:2-Bromo-1-ethyl-1H-imidazole

CAS番号:663171-12-8

MF:C5H7BrN2

メガワット:175.026479959488

MDL:MFCD16687638

CID:1088345

PubChem ID:51072292

2-Bromo-1-ethyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-ethyl-1H-imidazole

- 2-BROMO-1-ETHYL-1H-IMIDAZOLE XHCL

- 2-bromo-1-ethyl-1H-imidazole(SALTDATA: HCl 0.03C6H14)

- 2-bromo-1-ethylimidazole

- CS-0188399

- KRTIATFLKKNABS-UHFFFAOYSA-N

- SCHEMBL4509139

- MFCD16687638

- AT15593

- AKOS011417585

- BS-53058

- EN300-61160

- 663171-12-8

- DB-338146

-

- MDL: MFCD16687638

- インチ: InChI=1S/C5H7BrN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3

- InChIKey: KRTIATFLKKNABS-UHFFFAOYSA-N

- ほほえんだ: CCN1C=CN=C1Br

計算された属性

- せいみつぶんしりょう: 173.97926g/mol

- どういたいしつりょう: 173.97926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 76.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 17.8Ų

2-Bromo-1-ethyl-1H-imidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Bromo-1-ethyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB472916-250 mg |

2-Bromo-1-ethyl-1H-imidazole; . |

663171-12-8 | 250MG |

€271.10 | 2023-07-18 | ||

| Enamine | EN300-61160-0.25g |

2-bromo-1-ethyl-1H-imidazole |

663171-12-8 | 95.0% | 0.25g |

$73.0 | 2025-03-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN949-1g |

2-Bromo-1-ethyl-1H-imidazole |

663171-12-8 | 95% | 1g |

2576.0CNY | 2021-07-14 | |

| abcr | AB472916-1g |

2-Bromo-1-ethyl-1H-imidazole, 95%; . |

663171-12-8 | 95% | 1g |

€269.60 | 2025-02-20 | |

| TRC | B758265-10mg |

2-bromo-1-ethyl-1H-imidazole |

663171-12-8 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B758265-100mg |

2-bromo-1-ethyl-1H-imidazole |

663171-12-8 | 100mg |

$ 135.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1225554-5g |

2-Bromo-1-ethyl-1H-imidazole |

663171-12-8 | 95% | 5g |

$1200 | 2024-06-03 | |

| Aaron | AR00FDPO-1g |

2-Bromo-1-ethyl-1H-imidazole |

663171-12-8 | 97% | 1g |

$138.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259069-1g |

2-Bromo-1-ethyl-1H-imidazole |

663171-12-8 | 97% | 1g |

¥1335.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259069-100mg |

2-Bromo-1-ethyl-1H-imidazole |

663171-12-8 | 97% | 100mg |

¥182.00 | 2024-05-04 |

2-Bromo-1-ethyl-1H-imidazole 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

663171-12-8 (2-Bromo-1-ethyl-1H-imidazole) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 624-75-9(Iodoacetonitrile)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:663171-12-8)2-Bromo-1-ethyl-1H-imidazole

清らかである:99%

はかる:5g

価格 ($):400.0